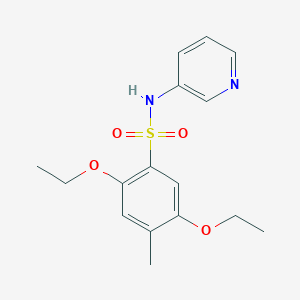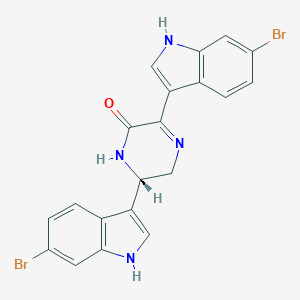
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide, also known as E-64d, is a synthetic inhibitor of cysteine proteases. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to the accumulation of its substrates and the inhibition of downstream processes. 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide is particularly effective at inhibiting cathepsin B and cathepsin L, which are involved in a wide range of biological processes.
Biochemical and Physiological Effects:
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory cytokines, and prevent the formation of amyloid plaques in the brain. 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide is its specificity for cysteine proteases, making it a valuable tool for studying the function of these enzymes in vitro and in vivo. However, 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has some limitations for lab experiments. It is relatively expensive and can be difficult to synthesize. Additionally, 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of cysteine proteases. Another area of interest is the use of 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide could be used to study the role of cysteine proteases in other diseases and biological processes. Overall, 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide is a valuable tool for scientific research and has the potential to lead to new insights into the function of cysteine proteases and their role in human health and disease.
Méthodes De Synthèse
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2,5-diethoxy-4-methylpyridine with p-toluenesulfonyl chloride, followed by the reaction with sodium hydride and N,N-dimethylformamide. The resulting product is then reacted with N,N-dimethylglycine to yield 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide.
Applications De Recherche Scientifique
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases, making it a valuable tool for studying the function of these enzymes in vitro and in vivo. 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has also been used to study the role of cysteine proteases in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Propriétés
Nom du produit |
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H20N2O4S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S/c1-4-21-14-10-16(15(22-5-2)9-12(14)3)23(19,20)18-13-7-6-8-17-11-13/h6-11,18H,4-5H2,1-3H3 |
Clé InChI |
PYYKHSXRDCMSAG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canonique |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)





